molecular formula C16H18N2O6 B2542024 3-((1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034391-59-6

3-((1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2542024
CAS No.: 2034391-59-6
M. Wt: 334.328
InChI Key: MBYVARTXPQEANL-UHFFFAOYSA-N
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Description

3-((1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound that features both azetidine and oxazolidine rings. These heterocyclic structures are known for their significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. The process may also involve scaling up the reaction in batch or continuous flow reactors to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-((1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-((1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Azetidine Derivatives: Compounds containing the azetidine ring, known for their biological activities.

    Oxazolidine Derivatives: Compounds with the oxazolidine ring, often studied for their pharmacological properties.

Uniqueness

3-((1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is unique due to the combination of both azetidine and oxazolidine rings in its structure. This dual-ring system provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-[[1-[2-(2-methoxyphenoxy)acetyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6/c1-22-12-4-2-3-5-13(12)23-9-14(19)17-6-11(7-17)8-18-15(20)10-24-16(18)21/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYVARTXPQEANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CC(C2)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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